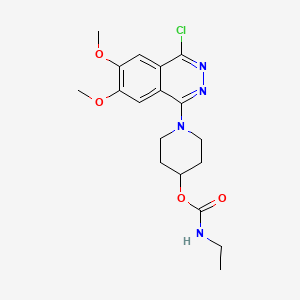

1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate is a synthetic compound with the molecular formula C18H23ClN4O4 and a molecular weight of 394.85. It is known for its applications in neurology, particularly in the study of memory, learning, cognition, Parkinson’s disease, and schizophrenia .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate involves multiple steps, starting with the preparation of the phthalazinone core, followed by the introduction of the piperidine ring and the ethylcarbamate group. Common synthetic routes include:

Formation of the Phthalazinone Core: This step typically involves the reaction of 4-chloro-6,7-dimethoxyphthalic anhydride with hydrazine to form the phthalazinone core.

Introduction of the Piperidine Ring: The phthalazinone core is then reacted with piperidine under basic conditions to introduce the piperidine ring.

Formation of the Ethylcarbamate Group: Finally, the compound is treated with ethyl chloroformate in the presence of a base to form the ethylcarbamate group.

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the phthalazinone core can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry and as a building block in the synthesis of more complex molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease and schizophrenia.

Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Mécanisme D'action

The mechanism of action of 1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling. By inhibiting these enzymes, the compound can modulate the levels of cyclic nucleotides, thereby affecting various physiological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Carbazeran: Another compound with a similar structure, known for its use in neurological research.

1-(6,7-Dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate: A closely related compound with similar applications.

Uniqueness

1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit phosphodiesterase enzymes makes it particularly valuable in neurological research .

Activité Biologique

1-(4-Chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl Ethylcarbamate is a synthetic organic compound with potential applications in various therapeutic areas, particularly in neurology and psychiatry. Its molecular formula is C₁₈H₂₃ClN₄O₄, and it has garnered attention due to its biological activities, which may include effects on cognitive functions and neuroprotection.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃ClN₄O₄ |

| Molecular Weight | 394.85 g/mol |

| CAS Number | 1586753-74-3 |

| Appearance | Pure yellow solid |

| Solubility | Soluble in chloroform, DCM |

Research suggests that this compound may exert its biological effects through modulation of neurotransmitter systems, particularly those involved in learning and memory processes. It is hypothesized to influence phosphodiesterase activity, which plays a crucial role in cellular signaling pathways related to cognition.

Pharmacological Effects

- Cognitive Enhancement : Preliminary studies indicate that this compound may enhance memory and learning capabilities. It has been evaluated for its potential to counteract cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

- Neuroprotective Properties : The compound shows promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in the progression of neurodegenerative disorders.

- Antipsychotic Potential : Given its structural similarity to known antipsychotic agents, there is ongoing research into its efficacy for treating schizophrenia and related disorders.

Study 1: Cognitive Effects in Animal Models

A study conducted on rodent models demonstrated that administration of this compound resulted in significant improvements in memory retention during maze tests compared to control groups. The observed effects were attributed to enhanced cholinergic signaling.

Study 2: Neuroprotection Against Oxidative Stress

In vitro experiments revealed that the compound could significantly reduce cell death in neuronal cultures exposed to oxidative stressors. This suggests a protective mechanism that could be beneficial for conditions like Alzheimer's disease.

Toxicological Profile

While initial studies indicate low toxicity levels at therapeutic doses, comprehensive toxicological assessments are necessary to establish safety profiles for clinical use. Current data suggest that it exhibits acceptable safety margins in preclinical evaluations.

Propriétés

IUPAC Name |

[1-(4-chloro-6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN4O4/c1-4-20-18(24)27-11-5-7-23(8-6-11)17-13-10-15(26-3)14(25-2)9-12(13)16(19)21-22-17/h9-11H,4-8H2,1-3H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDRYOINMWGKGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1CCN(CC1)C2=NN=C(C3=CC(=C(C=C32)OC)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.